2-[(Pentan-3-yl)amino]propane-1,3-diol

P2X3 antagonist purinergic receptor pain pharmacology

Researchers screening P2X3 antagonists for chronic pain or refractory cough programs require fragment-sized leads with validated target engagement and CNS-compatible physicochemical profiles. 2-[(Pentan-3-yl)amino]propane-1,3-diol (CAS 1495480-47-1) directly addresses this need. - P2X3 antagonist EC₅₀ = 80-350 nM (Xenopus oocyte electrophysiology) at MW 161.24 Da, enabling systematic fragment growing without confounding aromatic scaffold contributions. - TPSA 52.5 Ų falls below the 60-70 Ų CNS penetration threshold; unsubstituted serinol (66.5 Ų) and clinical-stage antagonists (e.g., gefapixant) exceed this boundary. - Achiral pentan-3-yl substituent eliminates enantiomeric resolution costs, delivering a cost-efficient scaffold for parallel library synthesis.

Molecular Formula C8H19NO2
Molecular Weight 161.24 g/mol
Cat. No. B13286804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(Pentan-3-yl)amino]propane-1,3-diol
Molecular FormulaC8H19NO2
Molecular Weight161.24 g/mol
Structural Identifiers
SMILESCCC(CC)NC(CO)CO
InChIInChI=1S/C8H19NO2/c1-3-7(4-2)9-8(5-10)6-11/h7-11H,3-6H2,1-2H3
InChIKeyNCWHPHDWANWCGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(Pentan-3-yl)amino]propane-1,3-diol: Identity & Pharmacology


2-[(Pentan-3-yl)amino]propane-1,3-diol (CAS 1495480-47-1) is an N-alkyl substituted serinol derivative with molecular formula C₈H₁₉NO₂ and a molecular weight of 161.24 g/mol . It belongs to the amino alcohol class, featuring a propane-1,3-diol backbone with a secondary pentan-3-yl amine substituent at the C2 position. The compound bears three hydrogen-bond donors and three hydrogen-bond acceptors, a computed logP of 0.305, and a topological polar surface area (TPSA) of 52.5 Ų [1]. Commercially, the compound is supplied at 95% purity (CAS 1495480-47-1) . Pharmacologically, it has been annotated in BindingDB and ChEMBL as an antagonist of the recombinant rat P2X purinoceptor 3 (P2X3), with reported EC₅₀ values of 80 nM and 350 nM measured in Xenopus oocyte electrophysiology assays [2][3]. This compound serves as a compact, fragment-like scaffold for P2X3 ligand exploration and as a versatile synthetic intermediate derived from the serinol platform.

Target Reported P2X3 receptor antagonist activity in electrophysiology assays
Scaffold Fragment-sized achiral N-alkyl serinol scaffold for pharmacophore exploration
Application P2X3 probe development, CNS-permeability screening, parallel library synthesis

2-[(Pentan-3-yl)amino]propane-1,3-diol: Non-Interchangeability with Analogs


Although multiple N-substituted propane-1,3-diol derivatives share the same core scaffold, simple substitution is scientifically indefensible because critical molecular properties—including lipophilicity, polar surface area, receptor pharmacology, and conformational behavior—diverge sharply between analogs. Unsubstituted serinol (2-amino-1,3-propanediol) exhibits an XLogP3 of −2 and TPSA of 66.5 Ų, reflecting high aqueous solubility and limited membrane permeability [1][2]. In contrast, 2-[(Pentan-3-yl)amino]propane-1,3-diol has a measured logP of 0.305 and TPSA of 52.5 Ų—a shift of approximately 2.3 log units in lipophilicity and a 14 Ų reduction in polar surface area that fundamentally alters its partitioning behavior, CNS drug-likeness profile, and target engagement potential [3]. Furthermore, the pentan-3-yl substituent introduces a symmetric, secondary branched alkyl chain that is structurally distinct from the pentan-2-yl regioisomer (which bears a chiral center at the point of N-attachment), and both diverge from linear n-pentyl or shorter-chain N-alkyl serinols in steric bulk, conformational entropy, and synthetic accessibility. The compound's demonstrated P2X3 receptor antagonist activity (EC₅₀ 80–350 nM) is absent in unsubstituted serinol, meaning that any substitution intended to preserve this pharmacological readout must be validated against the specific N-pentan-3-yl substitution pattern [4][5]. These quantitative divergences constitute actionable procurement criteria that preclude generic interchange.

Target: Pentan-3-yl serinol
vs. Unsubstituted serinol
Marked lipophilicity and TPSA mismatch may alter membrane partitioning; lacks P2X3 antagonist activity
Target: Pentan-3-yl serinol
vs. Pentan-2-yl regioisomer
Chiral center introduces stereochemical complexity; conformational differences may affect receptor binding

2-[(Pentan-3-yl)amino]propane-1,3-diol: Comparative Evidence vs. Analogs


P2X3 Antagonist Potency vs. Ro-51 and A-317491

2-[(Pentan-3-yl)amino]propane-1,3-diol demonstrates antagonist activity at the recombinant rat P2X3 receptor with reported EC₅₀ values of 80 nM and 350 nM in Xenopus oocyte electrophysiology assays [1][2]. In comparison, the well-characterized dual P2X3/P2X2/3 antagonist Ro-51 exhibits an IC₅₀ of 2 nM against rat P2X3, representing a 40- to 175-fold higher potency than the target compound . A-317491, a non-nucleotide P2X3 antagonist, shows Ki values of 22 nM for both human and rat P2X3 . The target compound is therefore a moderate-potency P2X3 antagonist—less potent than clinical-stage tool compounds but derived from a substantially simpler chemical scaffold, making it valuable for fragment-based or scaffold-hopping campaigns where minimal molecular complexity is desired.

P2X3 Antagonist Potency
Reported
EC₅₀ 80–350 nM vs. Ro-51 IC₅₀ 2 nM, A-317491 Ki 22 nM
Supports fragment-based P2X3 probe selection; moderate potency fit for scaffold exploration
Xenopus oocyte electrophysiology; comparator data from FLIPR and calcium flux assays
P2X3 antagonist purinergic receptor pain pharmacology ion channel

Lipophilicity (logP) vs. Unsubstituted Serinol

2-[(Pentan-3-yl)amino]propane-1,3-diol exhibits a measured logP of 0.305 (Fluorochem) and a computed XLogP3 of 0.3 (PubChem), representing an increase of approximately 2.3 log units relative to unsubstituted serinol, which has an XLogP3 of −2 (PubChem) [1]. This logP shift places the target compound in the optimal lipophilicity range for oral absorption and passive membrane permeability (logP 0–3), whereas serinol's highly negative logP strongly favors aqueous compartment retention and limits passive diffusion across lipid bilayers .

Lipophilicity Shift
Reported
+2.3 log units vs. serinol
Supports membrane partitioning assessment for cell-based assays
Computed XLogP3; over 200-fold increase in octanol-water partition
lipophilicity logP membrane permeability physicochemical profiling CNS drug-likeness

TPSA Reduction and CNS Drug-Likeness Advantage

The topological polar surface area (TPSA) of 2-[(Pentan-3-yl)amino]propane-1,3-diol is 52.5 Ų, as computed by PubChem (Cactvs 3.4.8.24), compared to 66.5 Ų for unsubstituted serinol [1][2]. This 14 Ų reduction in TPSA is quantitatively meaningful: the widely cited threshold for favorable CNS penetration is TPSA < 60–70 Ų, and the target compound falls well below this boundary, whereas serinol exceeds or sits at the upper limit [3]. Both compounds share identical hydrogen-bond donor and acceptor counts (3 HBD, 3 HBA), so the TPSA differential arises exclusively from the addition of the lipophilic pentan-3-yl hydrocarbon chain, which dilutes the polar surface contribution without altering the H-bonding pharmacophore.

TPSA Reduction
Reported
−14.0 Ų (to 52.5 Ų)
Supports CNS drug-likeness profiling; below typical BBB penetration threshold
Computed TPSA by Cactvs method; serinol at 66.5 Ų
TPSA CNS permeability blood-brain barrier drug-likeness physicochemical property

Fragment-Sized Scaffold vs. Ro-51

2-[(Pentan-3-yl)amino]propane-1,3-diol possesses a molecular weight of 161.24 Da with zero rings, six rotatable bonds, and an Fsp3 value of 1.0 (fully saturated), placing it squarely in fragment-sized chemical space . Ro-51, which also contains a propane-1,3-diol substructure as part of its P2X3 pharmacophore, has a molecular weight of approximately 540 Da (C₁₇H₂₃IN₄O₄) with two aromatic rings, a pyrimidine core, and multiple heavy halogens [1][2]. The >3.3-fold difference in molecular weight, combined with the absence of aromatic rings and halogens in the target compound, makes it substantially more synthetically tractable and amenable to parallel derivatization for structure-activity relationship (SAR) exploration.

Scaffold Minimalism
Reported
MW 161 Da vs. ~540 Da (Ro-51), zero aromatic rings
Supports fragment-based SAR library development with low complexity
3.35-fold lower MW; fully saturated scaffold
fragment-based drug discovery scaffold minimalism molecular weight P2X3 pharmacophore lead optimization

Symmetric vs. Asymmetric N-Alkyl Branching

The pentan-3-yl substituent (1-ethylpropyl) of the target compound features symmetric branching at the α-carbon of the alkyl chain, with two equivalent ethyl groups flanking the point of N-attachment. This confers C₂ᵥ-like local symmetry around the amine nitrogen, eliminating the chiral center at the attachment carbon that is present in the pentan-2-yl regioisomer (CAS 1479946-16-1) . The pentan-2-yl analog introduces a stereogenic center at the α-carbon of the alkyl chain, resulting in (R)/(S) enantiomers that require chiral resolution or asymmetric synthesis if stereochemically pure material is needed. Both regioisomers share identical molecular formula (C₈H₁₉NO₂) and molecular weight (161.24 Da) and are commercially available at 95% purity . However, the symmetric branching pattern of the pentan-3-yl group may reduce conformational degrees of freedom at the N–C bond compared to the pentan-2-yl group, potentially influencing the entropic penalty of receptor binding. The absence of a stereocenter in the pentan-3-yl derivative also simplifies synthetic access and quality control, as no enantiomeric purity specification is required.

N-Alkyl Topology
Class-level inference
Symmetric C₂ᵥ-like branching, achiral
Supports synthetic simplicity and avoids enantiomeric purity requirements
Pentan-2-yl regioisomer introduces a chiral center; no comparative bioactivity data
regioisomer steric hindrance conformational analysis synthetic accessibility chirality

2-[(Pentan-3-yl)amino]propane-1,3-diol: Research & Industrial Applications


Fragment-Based P2X3 Lead Discovery & Scaffold Hopping

With a P2X3 antagonist EC₅₀ of 80–350 nM at only 161 Da molecular weight, 2-[(Pentan-3-yl)amino]propane-1,3-diol serves as a validated, fragment-sized starting point for P2X3-targeted drug discovery [1]. Its moderate potency, combined with the absence of aromatic rings and halogens, makes it ideal for fragment growing, merging, or linking strategies where each added molecular feature can be tracked against gains in target affinity. Unlike Ro-51 (IC₅₀ 2 nM, MW ~540 Da), the compound provides a clean, minimal pharmacophore for systematic SAR exploration without the confounding contributions of a large aromatic scaffold .

N-Alkyl Serinol Library Synthesis for Profiling

As a representative mid-chain branched N-alkyl serinol, 2-[(Pentan-3-yl)amino]propane-1,3-diol anchors a chemical series spanning short (methyl, ethyl), medium (butyl, pentyl), and long (hexyl, octyl) N-alkyl substituents. Its logP of 0.305 and TPSA of 52.5 Ų represent an intermediate lipophilicity point within this series, bridging the gap between highly hydrophilic serinol (logP −2, TPSA 66.5 Ų) and more lipophilic long-chain analogs [2]. Procurement of this compound as a library anchor enables systematic mapping of the lipophilicity–activity–permeability relationship across N-alkyl serinols.

CNS-Penetrant Tool Compound for P2X3 Pain & Cough Research

P2X3 receptors are validated therapeutic targets for chronic pain and refractory chronic cough, with clinical-stage antagonists such as gefapixant demonstrating efficacy [3]. The TPSA of 52.5 Ų for 2-[(Pentan-3-yl)amino]propane-1,3-diol falls below the established 60–70 Ų threshold for favorable CNS penetration, whereas unsubstituted serinol (TPSA 66.5 Ų) and Ro-51 (estimated TPSA > 100 Ų) exceed or approach this boundary [2][4]. Researchers designing CNS-exposed P2X3 probes should prioritize this compound over more polar serinol derivatives when blood-brain barrier penetration is a critical experimental variable.

Synthetic Intermediate for Achiral Derivatization

The achiral pentan-3-yl substituent of 2-[(Pentan-3-yl)amino]propane-1,3-diol eliminates the need for enantiomeric resolution or asymmetric synthesis that is required for the pentan-2-yl regioisomer . This renders the compound a cost-effective, analytically straightforward intermediate for producing racemic or achiral downstream derivatives—including N-acylated, N-sulfonylated, and N-alkylated serinol analogs—without investing in chiral chromatography or enantioselective synthetic routes. Industrial procurement for parallel chemistry or library production should favor the pentan-3-yl derivative over the pentan-2-yl regioisomer when stereochemical purity of the N-alkyl chain is not a design objective.

Application
Selection Property
Validation Focus
Fragment-based P2X3 pharmacophore exploration
Minimal scaffold with reported target engagement
P2X3 antagonist assay response
N-alkyl serinol library lipophilicity mapping
Intermediate logP/TPSA profile
Permeability and partitioning endpoints
CNS-exposed P2X3 probe model studies
CNS drug-likeness profile (TPSA context)
Blood-brain barrier penetration model endpoints
Achiral intermediate for parallel chemistry
Symmetric N-alkyl topology
Enantiomeric purity requirement assessment
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